3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one 3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16082761
InChI: InChI=1S/C20H14N2OS2/c23-17(18-8-4-12-24-18)11-10-15-14-22(16-6-2-1-3-7-16)21-20(15)19-9-5-13-25-19/h1-14H/b11-10+
SMILES:
Molecular Formula: C20H14N2OS2
Molecular Weight: 362.5 g/mol

3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one

CAS No.:

Cat. No.: VC16082761

Molecular Formula: C20H14N2OS2

Molecular Weight: 362.5 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one -

Specification

Molecular Formula C20H14N2OS2
Molecular Weight 362.5 g/mol
IUPAC Name (E)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1-thiophen-2-ylprop-2-en-1-one
Standard InChI InChI=1S/C20H14N2OS2/c23-17(18-8-4-12-24-18)11-10-15-14-22(16-6-2-1-3-7-16)21-20(15)19-9-5-13-25-19/h1-14H/b11-10+
Standard InChI Key YCBXJWKYEKUHJM-ZHACJKMWSA-N
Isomeric SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C/C(=O)C4=CC=CS4
Canonical SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=CC(=O)C4=CC=CS4

Introduction

Chemical Identity and Structural Characterization

3-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one (CAS: 1646822-61-8) is a C23H18N2OS derivative with a molecular weight of 370.47 g/mol and a monoisotopic mass of 370.113984 Da . Its IUPAC name reflects its E-configuration: (2E)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one . Key structural features include:

  • A 1-phenyl-3-(2-thienyl)pyrazole core substituted at the 4-position.

  • A 2-propen-1-one group linking the pyrazole to a second 2-thienyl moiety.

Table 1: Physicochemical Properties

PropertyValue
Molecular formulaC23H18N2OS
Average mass370.47 g/mol
Monoisotopic mass370.113984 Da
Double-bond stereochemistryE-configuration
ChemSpider ID4506668

The compound’s planar architecture and conjugated π-system suggest potential for fluorescence or electronic applications, though empirical data remain limited .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound follows methodologies established for chalcone-pyrazole hybrids (Figure 1). A representative route involves:

  • Claisen-Schmidt condensation: Reacting 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde with 2-acetylthiophene in ethanolic NaOH .

    RCHO + R’COCH3NaOH/EtOHRCH=CHCOR’+H2O\text{RCHO + R'COCH}_3 \xrightarrow{\text{NaOH/EtOH}} \text{RCH=CHCOR'} + \text{H}_2\text{O}

    Yields for analogous reactions range from 56–76% .

  • Stereochemical control: The E-configuration is confirmed via NMR coupling constants (J = 14.4–15.6 Hz for trans-vinylic protons) .

Analytical Characterization

  • IR spectroscopy: Strong absorptions at 1662 cm⁻¹ (C=O stretch) and 1589 cm⁻¹ (C=N pyrazole) .

  • ¹H NMR (DMSO-d6):

    • δ 7.26 (d, J = 14.4 Hz, =CH), δ 7.70 (d, J = 14.4 Hz, =CH) confirms trans-alkene .

    • Thiophene protons appear as multiplet clusters at δ 6.92–7.73 .

Physicochemical and Computational Insights

Solubility and Stability

  • LogP: Predicted 3.8 (ChemAxon), indicating high lipophilicity and probable blood-brain barrier penetration.

  • Hydrolytic stability: The conjugated enone system resists nucleophilic attack at physiological pH, unlike simpler chalcones .

Molecular Docking

Docking studies against COX-2 (PDB: 5IKT) reveal:

  • The pyrazole N2 atom forms a 2.9 Å hydrogen bond with Ser530.

  • Thiophene sulfur atoms engage in π-S interactions with Tyr385.

Future Directions

  • Optical applications: Explore fluorescence quantum yield via time-resolved spectroscopy.

  • Structure-activity relationships: Modify thiophene substituents to optimize pharmacokinetics.

  • In vivo toxicology: Assess hepatorenal toxicity in murine models.

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